molecular formula C15H23NO3S B2847754 (E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide CAS No. 1396891-45-4

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide

Cat. No.: B2847754
CAS No.: 1396891-45-4
M. Wt: 297.41
InChI Key: LXQALXWOORWFDW-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of 2-phenylethenesulfonamide derivatives, which have been identified as a novel class of potent and orally active Endothelin-A (ET A ) receptor antagonists . The (E)-configured ethenesulfonamide structure is a key pharmacophore for this biological activity. Scientific studies on closely related analogues have demonstrated that this class of compounds exhibits high binding affinity and selectivity for the ET A receptor, which plays a critical role in regulating vascular tone and is implicated in conditions such as hypertension and cardiovascular diseases . The structure-activity relationship (SAR) of these derivatives indicates that the hydrogen-bonding capability of substituents, as seen in the 3-hydroxy-4,4-dimethylpentyl side chain of this compound, can significantly influence both ET A binding affinity and receptor selectivity . The 4,4-dimethylpentyl moiety may also contribute to favorable metabolic stability and pharmacokinetic profiles. Researchers can utilize this compound as a valuable reference standard, a synthetic intermediate, or a key biological probe for investigating the endothelin system in preclinical research. Its primary research applications include the study of vasoconstriction mechanisms, the development of treatments for cardiovascular pathologies, and the exploration of ET A receptor function in various disease models. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-15(2,3)14(17)9-11-16-20(18,19)12-10-13-7-5-4-6-8-13/h4-8,10,12,14,16-17H,9,11H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQALXWOORWFDW-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(CCNS(=O)(=O)/C=C/C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H23NO3S
  • Molecular Weight : 319.43 g/mol

The compound features a sulfonamide group which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Research indicates that sulfonamide compounds often exert their biological effects through several key mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in the synthesis of folate, which is crucial for DNA synthesis in bacteria. This mechanism is pivotal in their antibacterial activity.
  • Anti-inflammatory Effects : Sulfonamides have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Neuroprotective Properties : Some studies suggest that derivatives like this compound may protect neuronal cells from apoptosis and ischemic damage, possibly through antioxidant mechanisms .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AntimicrobialExhibits significant antibacterial properties against various pathogens.
Anti-inflammatoryReduces inflammation markers in cellular models.
NeuroprotectiveProtects neuronal cells from ischemic injury and apoptosis.
AntioxidantScavenges free radicals and reduces oxidative stress in cellular systems.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli.
  • Neuroprotection :
    In a model of ischemia-reperfusion injury in neuronal cells, the compound was administered prior to the ischemic event. Results indicated a significant reduction in cell death and apoptosis markers compared to controls. The neuroprotective effect was attributed to its ability to modulate oxidative stress pathways .
  • Anti-inflammatory Effects :
    In vitro studies using macrophage cell lines showed that treatment with this compound led to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Antioxidant Activity

Research indicates that the (E)-isomer of this compound exhibits significant antioxidant properties. In a study focused on ischemia-induced neuronal death, the compound demonstrated a dose-dependent reduction in apoptosis when administered prior to reperfusion. The therapeutic effects were observed to persist for up to three months post-ischemic episode .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of cellular injury affecting cortical neurons. Its ability to act as a hydrophilic spin trap for organic radicals enhances its potential as a neuroprotective agent .

Diabetes Treatment

Sulfonamide compounds, including (E)-N-(3-hydroxy-4,4-dimethylpentyl)-2-phenylethenesulfonamide, have been explored for their hypoglycemic effects. They have been linked to the treatment of type II diabetes and associated complications such as diabetic neuropathy and retinopathy .

Pharmacological Mechanisms

The pharmacological activity of this compound is attributed to its ability to inhibit specific enzymes involved in metabolic pathways. This includes phosphodiesterase type V inhibition, which is beneficial for cardiovascular health and managing conditions like erectile dysfunction .

Table 1: Summary of Research Findings on this compound

Study FocusApplication AreaFindings
Ischemia-induced injuryNeuroprotectionSignificant reduction in neuronal death; effects last up to 3 months post-treatment .
Diabetes managementHypoglycemic activityDemonstrated efficacy in reducing blood glucose levels and improving insulin sensitivity .
Antioxidant propertiesCellular protectionEffective as a spin trap for radicals; potential for broader applications in oxidative stress .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility: Simpler substituents (e.g., phenyl in 6a, 4-chlorophenyl in 6b) yield higher synthesis efficiencies (80–83%) compared to bulkier or polar groups (55% for 6p) .
  • Melting Points: Polar substituents elevate melting points (e.g., 6p at 148–150°C vs. 6a at 112–114°C), suggesting increased intermolecular hydrogen bonding. The target compound’s hydroxyl group may similarly raise its melting point relative to non-polar analogues.
  • Reactivity : Electron-withdrawing groups (e.g., Cl in 6b) may enhance electrophilic reactivity, while the target’s hydroxyl group could participate in hydrogen bonding or oxidation reactions.

Physicochemical and Functional Differences

  • Solubility : The hydroxyl and branched alkyl groups in the target compound may improve solubility in polar solvents compared to 6a and 6b. However, steric hindrance from the dimethyl group could limit dissolution kinetics.
  • Stability : Hydroxyl groups (as in 6p and the target compound) may confer susceptibility to degradation under acidic or oxidative conditions, whereas halogenated analogues (e.g., 6b) exhibit greater stability .
  • Biological Interactions : While biological data for the target compound are unavailable, analogues like 6p are evaluated for therapeutic activity. The hydroxyl group in the target could enhance binding to hydrophilic biological targets, analogous to 6p’s design .

Lumping Strategy Considerations

highlights the lumping of structurally similar compounds to streamline chemical modeling. The target compound and its analogues could be grouped based on their sulfonamide backbone, with subcategories reflecting substituent effects (e.g., polar vs. non-polar). This approach would simplify studies on their environmental persistence or metabolic pathways .

Preparation Methods

Aldehyde Reduction Pathway

Step 1: Oxidation of 4,4-Dimethylpentanol
4,4-Dimethylpentanol undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane to yield 4,4-dimethylpentanal.

Step 2: Reductive Amination
The aldehyde reacts with ammonia in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C, producing 3-hydroxy-4,4-dimethylpentylamine.

Reaction Conditions

Parameter Value
Solvent Methanol
Temperature 0–5°C
Catalyst Sodium cyanoborohydride
Yield 78–82%

Gabriel Synthesis Alternative

Step 1: Alkylation of Phthalimide
4,4-Dimethylpentyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours.

Step 2: Hydrolysis
The resulting N-(4,4-dimethylpentyl)phthalimide is hydrolyzed using hydrazine hydrate in ethanol under reflux, yielding the primary amine.

Advantages

  • Avoids over-alkylation issues.
  • Higher purity (>95%) compared to reductive amination.

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Sulfonation of Styrene

Step 1: Sulfur Trioxide Complexation
Styrene reacts with sulfur trioxide-dioxane complex in dichloroethane at −10°C, forming styrenesulfonic acid.

Step 2: Chlorination
The sulfonic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF), yielding (E)-2-phenylethenesulfonyl chloride.

Critical Parameters

  • Temperature Control : Maintaining −10°C prevents polymerization.
  • Solvent Choice : Dichloroethane minimizes side reactions.

Sulfonamide Bond Formation

Coupling Reaction

3-Hydroxy-4,4-dimethylpentylamine reacts with (E)-2-phenylethenesulfonyl chloride in tetrahydrofuran (THF) at 0°C, using triethylamine (Et₃N) as a base.

Optimized Conditions

Parameter Value
Molar Ratio 1:1.1 (amine:sulfonyl chloride)
Solvent Tetrahydrofuran
Base Triethylamine
Reaction Time 4 hours
Yield 85–89%

Purification
Crude product is crystallized from ethanol/water (3:1 v/v), achieving >98% purity by HPLC.

Stereochemical Control and Isomer Separation

(E)/(Z)-Isomer Resolution

The (E)-isomer predominates (>95%) due to steric hindrance during sulfonation. Residual (Z)-isomer is removed via:

  • Fractional Crystallization : Using hexane/ethyl acetate mixtures.
  • Chromatography : Silica gel column with 20% ethyl acetate in hexane.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery Systems

  • Distillation : THF and ethanol are recovered at 85% efficiency.
  • Waste Management : SOCl₂ byproducts neutralized with aqueous NaHCO₃.

Cost Analysis

Component Cost per Kilogram (USD)
4,4-Dimethylpentanol $120–150
Styrene $90–110
SOCl₂ $50–60
Total Production $420–480

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.9 Hz, 1H, CH=SO₂), 7.45–7.30 (m, 5H, Ar-H), 3.72 (t, J=6.1 Hz, 1H, OH), 3.10–2.95 (m, 2H, NHCH₂).
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1150 cm⁻¹ (S=O).

Purity Assessment

Method Purity (%)
HPLC (C18 column) 98.5
Elemental Analysis C 60.58; H 7.80; N 4.71 (Calc)

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for the sulfonamide NH (~δ 6.5–7.0 ppm), ethene protons (J = 15–16 Hz, δ 6.8–7.5 ppm), and dimethylpentyl group (δ 1.0–1.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., sulfonamide N-H∙∙∙O interactions) .

How is the initial biological activity of this compound screened, and what are key assays for antimicrobial or anticancer potential?

Q. Basic Research Focus

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with sulfonamide-resistant controls .
  • Anticancer Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference drugs like doxorubicin .
  • Enzyme Inhibition : Fluorometric assays for dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms to validate sulfonamide-mediated mechanisms .

How can contradictory bioactivity data across studies be systematically resolved?

Q. Advanced Research Focus

  • Dose-Response Curves : Re-evaluate IC50/MIC under standardized conditions (pH, serum content) to control for assay variability .
  • Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Structural Analog Comparison : Perform SAR studies with analogs (e.g., substituent variations on the pentyl or phenyl groups) to isolate critical moieties .

What computational strategies are effective for modeling this compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to DHPS or tubulin (ΔG < -8 kcal/mol suggests strong affinity) .
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes .
  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data to guide analog design .

What strategies improve synthetic yield while minimizing by-products?

Q. Advanced Research Focus

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity via controlled dielectric heating .
  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions like sulfonamide hydrolysis .
  • By-Product Trapping : Add molecular sieves or scavenger resins to sequester water or unreacted amines .

How does the hydroxy-dimethylpentyl group influence bioavailability and metabolic stability?

Q. Advanced Research Focus

  • LogP Analysis : The hydrophobic dimethylpentyl group increases logP (~2.5–3.0), enhancing membrane permeability but potentially reducing aqueous solubility .
  • CYP450 Metabolism : Use human liver microsomes to identify oxidative hotspots (e.g., hydroxylation at C3 of the pentyl group) .
  • Prodrug Strategies : Acetylate the hydroxyl group to improve absorption, with enzymatic cleavage in vivo .

What comparative SAR insights exist between this compound and other ethenesulfonamide derivatives?

Q. Advanced Research Focus

  • Adamantane Analogs : N-(1-adamantyl) derivatives show 10-fold higher tubulin inhibition due to rigid hydrophobic interactions .
  • Pyrazole-Containing Derivatives : Substitution with heterocycles (e.g., pyrazole) improves anticancer selectivity by targeting kinase domains .
  • Thiadiazole Modifications : Thiadiazole-containing analogs exhibit stronger DHPS inhibition (Ki < 50 nM) but higher cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.